3-Iodo-4'-n-pentylbenzophenone
Description
Context of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry
Benzophenone, a diaryl ketone, serves as a fundamental building block in the synthesis of a wide array of organic molecules. Its derivatives, known as substituted benzophenones, are characterized by the attachment of various functional groups to one or both of its phenyl rings. This structural versatility allows for the fine-tuning of their chemical and physical properties, leading to their use in diverse areas of research and technology.
In medicinal chemistry, the benzophenone framework is a ubiquitous structure found in numerous biologically active compounds. organic-chemistry.org The substitution pattern on the aryl rings can significantly influence the biological properties of these molecules. researchgate.net Furthermore, benzophenone derivatives are crucial in materials science, particularly in the development of organic light-emitting diodes (OLEDs). They can function as host materials or emitters in the emissive layers of OLEDs due to their excellent thermal stability and electrochemical properties. mdpi.comspectrabase.com The highly twisted geometry of many benzophenone derivatives helps in reducing intermolecular interactions, which is a desirable characteristic for certain applications.
The synthesis of substituted benzophenones can be achieved through various established methods in organic chemistry. One of the most common is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. This reaction is a powerful tool for attaching an acyl group to a benzene (B151609) ring. More contemporary methods, such as Suzuki-Miyaura cross-coupling reactions, have also been employed for the synthesis of benzophenone derivatives, offering a versatile route for creating carbon-carbon bonds.
Significance of Halogenated Benzophenones in Chemical Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzophenone scaffold gives rise to halogenated benzophenones, a subclass with distinct and valuable properties. Halogenation can profoundly alter the electronic nature, reactivity, and steric characteristics of the parent molecule. These changes are harnessed by chemists to create intermediates for a variety of applications.
Halogenated benzophenones are often not the final target molecule but rather key stepping stones in more complex synthetic pathways. The halogen atom can serve as a handle for further functionalization, for instance, in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes halogenated benzophenones valuable precursors for pharmaceuticals, agrochemicals, and liquid-crystalline compounds.
Specific Research Importance of 3-Iodo-4'-n-pentylbenzophenone
While there is a notable absence of specific research literature on this compound, its structure allows for informed speculation on its potential research importance. The molecule combines three key features: the benzophenone core, an iodine substituent, and an n-pentyl chain. Each of these imparts certain characteristics that could be of interest in various research domains.
The iodo group at the 3-position makes it a prime candidate for use as a synthetic intermediate. As mentioned, the carbon-iodine bond is relatively weak and susceptible to a variety of palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of more complex, polysubstituted benzophenone derivatives that might be difficult to access through other routes.
The n-pentyl group on the 4'-position is a lipophilic alkyl chain. In the context of medicinal chemistry, such groups can influence a molecule's solubility, membrane permeability, and binding to biological targets. In materials science, long alkyl chains are known to affect the self-assembly properties of molecules, which is particularly relevant in the field of liquid crystals. It is conceivable that this compound could be investigated as a precursor to or a component of liquid crystalline materials.
Given the applications of other substituted benzophenones in photochemistry, this compound could also be a subject of study for its light-absorbing properties and potential use as a photoinitiator or in photolabeling experiments.
Data Tables
Due to the lack of specific experimental data for this compound in the scientific literature, a table of its detailed research findings cannot be provided.
Structure
3D Structure
Properties
IUPAC Name |
(3-iodophenyl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWQKQOTKGFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Iodo 4 N Pentylbenzophenone and Analogues
Retrosynthetic Analysis of 3-Iodo-4'-n-pentylbenzophenone
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the carbonyl-aryl bond, leading to two main synthetic pathways.
Pathway A involves a Friedel-Crafts acylation reaction. This disconnection breaks the bond between the carbonyl group and the n-pentyl-substituted phenyl ring. This suggests a reaction between 3-iodobenzoyl chloride and pentylbenzene (B43098).
Pathway B also relies on a Friedel-Crafts acylation, but the disconnection is made at the other carbonyl-aryl bond. This route would involve the reaction of benzoyl chloride with 1-iodo-2-pentylbenzene (B14338490). However, the synthesis of this starting material is more complex.
A third possibility, Pathway C , involves an organometallic coupling reaction. This approach disconnects the molecule into two aryl halides and a carbonyl source, or an aryl halide and an aryl metallic reagent. For instance, coupling 3-iodobenzoyl chloride with a pentylphenyl organometallic reagent could be a viable route.
Classical and Modern Methodologies for Benzophenone (B1666685) Core Formation
The formation of the central benzophenone core is a critical step in the synthesis of this compound. Both classical and modern methods are available for this transformation.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. vedantu.commasterorganicchemistry.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.commasterorganicchemistry.com
For the synthesis of this compound, one could react 3-iodobenzoyl chloride with pentylbenzene. The n-pentyl group is an activating group and directs electrophilic substitution to the ortho and para positions. Therefore, the desired 4'-pentyl isomer would be the major product.
Alternatively, the reaction of benzoyl chloride with 1-iodo-2-pentylbenzene could be considered. However, the directing effects of the iodo and pentyl groups might lead to a mixture of products.
A representative experimental procedure for a Friedel-Crafts acylation involves the slow addition of the acyl chloride to a mixture of the aromatic substrate and the Lewis acid in a suitable solvent, followed by heating to drive the reaction to completion. masterorganicchemistry.com
Table 1: Comparison of Friedel-Crafts Acylation Approaches
| Reactants | Catalyst | Potential Advantages | Potential Disadvantages |
| 3-Iodobenzoyl Chloride + Pentylbenzene | AlCl₃ | High regioselectivity for the 4'-pentyl isomer. | Potential for side reactions if conditions are not controlled. |
| Benzoyl Chloride + 1-Iodo-2-pentylbenzene | AlCl₃ | Direct formation of the target molecule. | Potential for a mixture of isomers due to competing directing effects. |
Organometallic Coupling Reactions
Modern organometallic coupling reactions offer a powerful alternative to classical methods for forming carbon-carbon bonds. openstax.org Reactions like the Suzuki-Miyaura coupling provide a versatile and efficient means to synthesize unsymmetrical biaryl ketones. libretexts.org
In a Suzuki-Miyaura coupling approach, an aryl boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, one could couple 3-iodobenzoyl chloride with (4-pentylphenyl)boronic acid. This method often proceeds under milder conditions and with higher functional group tolerance compared to Friedel-Crafts reactions. acs.org
Another organometallic approach is the use of Gilman reagents (lithium diorganocopper compounds). openstax.orglibretexts.org These reagents can couple with acyl chlorides to form ketones. For instance, a lithium di(4-pentylphenyl)cuprate could be reacted with 3-iodobenzoyl chloride.
Table 2: Overview of Organometallic Coupling Reactions for Benzophenone Synthesis
| Coupling Reaction | Reactants | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura | 3-Iodobenzoyl Chloride + (4-Pentylphenyl)boronic acid | Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance. libretexts.orgacs.org |
| Gilman Reagent | 3-Iodobenzoyl Chloride + Lithium di(4-pentylphenyl)cuprate | Gilman Reagent | Forms C-C bonds with acyl chlorides. openstax.orglibretexts.org |
Regioselective Iodination Techniques
The introduction of the iodine atom at a specific position on the benzophenone core is a crucial step that requires careful consideration of the available iodination methods. clockss.org
Direct Iodination Methods
Direct iodination of an aromatic ring involves the use of an electrophilic iodine source. manac-inc.co.jp However, molecular iodine (I₂) itself is a weak electrophile. orgoreview.com Therefore, an oxidizing agent is typically required to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). orgoreview.com
Common reagents for direct iodination include iodine in the presence of nitric acid, ceric ammonium (B1175870) nitrate, or silver salts. manac-inc.co.jpbabafaridgroup.edu.in The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4'-n-pentylbenzophenone, the carbonyl group is a deactivating meta-director, while the n-pentyl group is an activating ortho-, para-director. Direct iodination of 4'-n-pentylbenzophenone would likely lead to a mixture of products, with iodination occurring on both rings.
A more controlled approach would be to iodinate a precursor molecule. For example, direct iodination of benzoic acid followed by conversion to the acyl chloride and subsequent Friedel-Crafts acylation with pentylbenzene would be a more regioselective route.
Indirect Iodination via Precursors
Indirect methods for iodination often provide better regioselectivity. A common strategy involves the use of a diazonium salt intermediate. An aromatic amine can be converted to a diazonium salt using nitrous acid, and then the diazonium group can be replaced with iodine via a Sandmeyer-type reaction using potassium iodide.
For the synthesis of this compound, one could start with 3-aminobenzophenone, convert it to the corresponding diazonium salt, and then treat it with potassium iodide to introduce the iodine atom regioselectively at the 3-position. This method is highly reliable for introducing iodine at a specific position on an aromatic ring.
Another indirect method involves the use of organometallic intermediates. For example, an aryl boronic acid can be converted to an aryl iodide using an appropriate iodine source.
Table 3: Comparison of Iodination Techniques
| Method | Reagents | Key Features |
| Direct Iodination | I₂ + Oxidizing Agent (e.g., HNO₃, CAN) | Simple procedure, but can lack regioselectivity with complex substrates. manac-inc.co.jpbabafaridgroup.edu.in |
| Indirect Iodination (via Diazonium Salt) | 1. NaNO₂, HCl 2. KI | High regioselectivity, versatile for introducing iodine at specific positions. |
| Indirect Iodination (via Organometallics) | Aryl Boronic Acid + Iodine Source | Mild conditions, good functional group compatibility. |
Introduction of the n-Pentyl Moiety
The incorporation of an n-pentyl group onto one of the phenyl rings is a key step in the synthesis of the target molecule. This can be achieved through several methods, primarily categorized as alkylation strategies and cross-coupling reactions.
Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups to aromatic rings. libretexts.orgchemguide.co.uk In the context of synthesizing this compound, one could envision a Friedel-Crafts acylation of n-pentylbenzene with 3-iodobenzoyl chloride.
The reaction proceeds by activating the 3-iodobenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.comsigmaaldrich.com This electrophile is then attacked by the electron-rich n-pentylbenzene. The n-pentyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the position para to the pentyl group due to steric hindrance at the ortho positions. This regioselectivity is advantageous for the synthesis of the desired 4'-n-pentyl isomer.
However, a significant drawback of Friedel-Crafts reactions is the use of stoichiometric amounts of Lewis acid catalysts, which are often corrosive and produce substantial waste, posing environmental concerns. beilstein-journals.orgwikipedia.org Additionally, the reaction may not be suitable for substrates with strongly deactivating groups. libretexts.org
A potential reaction scheme is as follows:
A representative Friedel-Crafts acylation reaction. In the synthesis of this compound, the arene would be n-pentylbenzene and the acyl chloride would be 3-iodobenzoyl chloride.
Modern organic synthesis offers a powerful alternative to classical methods through transition-metal-catalyzed cross-coupling reactions. These methods provide a more versatile and often more selective route for forming carbon-carbon bonds. For the installation of the n-pentyl chain, Suzuki, Negishi, and Kumada couplings are prominent examples. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com To synthesize a precursor to the target molecule, one could couple 4-bromobenzaldehyde (B125591) with n-pentylboronic acid. The resulting 4-n-pentylbenzaldehyde could then be further elaborated to the final product. The Suzuki reaction is known for its tolerance of a wide range of functional groups and the use of relatively non-toxic and stable organoboron reagents. youtube.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnrochemistry.com Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for less reactive substrates. wikipedia.orgnrochemistry.com However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. wikipedia.orgnrochemistry.com A possible route could involve the coupling of a 4-halobenzophenone derivative with an n-pentylzinc halide.
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupled with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org The direct use of readily available Grignard reagents is an advantage. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org
The following table summarizes the key features of these cross-coupling methods for the introduction of an n-pentyl group.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron (e.g., n-pentylboronic acid) | Palladium | High functional group tolerance, stable reagents | Slower reaction rates for some substrates |
| Negishi | Organozinc (e.g., n-pentylzinc chloride) | Nickel or Palladium | High reactivity | Moisture and air sensitive reagents |
| Kumada | Organomagnesium (e.g., n-pentylmagnesium bromide) | Nickel or Palladium | Readily available Grignard reagents | Lower functional group tolerance |
Total Synthesis Approaches for this compound
A plausible total synthesis of this compound can be envisioned through a convergent approach, where the two substituted phenyl rings are prepared separately and then joined. A common strategy for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.
Route 1: Friedel-Crafts Acylation
Synthesis of n-pentylbenzene: This can be achieved via a Friedel-Crafts alkylation of benzene (B151609) with 1-chloropentane, though this reaction is prone to carbocation rearrangements leading to isomeric products. A more controlled approach would be a Friedel-Crafts acylation of benzene with pentanoyl chloride to form pentanophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield n-pentylbenzene.
Friedel-Crafts Acylation with 3-iodobenzoyl chloride: n-Pentylbenzene can then be acylated with 3-iodobenzoyl chloride in the presence of a Lewis acid like AlCl₃. As mentioned earlier, the para-product, this compound, is expected to be the major isomer.
Route 2: Cross-Coupling followed by Oxidation
An alternative strategy involves forming the diarylmethane precursor via a cross-coupling reaction, followed by oxidation to the ketone.
Synthesis of 4-n-pentylbenzyl halide: 4-n-Pentyltoluene can be synthesized via a Suzuki coupling of 4-bromotoluene (B49008) with n-pentylboronic acid. Subsequent benzylic bromination would yield 4-n-pentylbenzyl bromide.
Coupling with 3-iodophenylboronic acid: A Suzuki coupling between 4-n-pentylbenzyl bromide and 3-iodophenylboronic acid would furnish 3-iodo-4'-n-pentyldiphenylmethane.
Oxidation: The final step would be the oxidation of the methylene (B1212753) bridge to a carbonyl group using a suitable oxidizing agent like chromium trioxide or potassium permanganate (B83412) to yield the target benzophenone.
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.
Atom Economy: Cross-coupling reactions, such as the Suzuki coupling, generally have a higher atom economy than classical methods like the Wittig reaction, as fewer atoms from the reactants are converted into waste products. Friedel-Crafts acylation, while seemingly atom-economical, generates significant waste from the stoichiometric Lewis acid catalyst and subsequent workup. organic-chemistry.org
Use of Safer Solvents and Reagents: Traditional Friedel-Crafts reactions often use hazardous solvents like carbon disulfide or chlorinated hydrocarbons. numberanalytics.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions. gctlc.orggoogle.comgoogle.com For instance, aqueous Suzuki reactions have been developed that utilize water as the solvent, reducing the reliance on volatile organic compounds (VOCs). gctlc.org The use of less toxic organoboron reagents in Suzuki couplings is also preferable to the highly toxic organotin compounds used in Stille couplings. libretexts.org
Catalysis vs. Stoichiometric Reagents: The use of catalytic amounts of transition metals in cross-coupling reactions is a key green chemistry principle, as it avoids the large quantities of waste generated by stoichiometric reagents like AlCl₃ in Friedel-Crafts acylations. beilstein-journals.orgresearchgate.net Efforts are ongoing to develop more efficient and recyclable catalysts for these transformations. researchgate.net Heterogeneous catalysts, for example, can be more easily separated from the reaction mixture and reused. researchgate.net
Energy Efficiency: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient. rsc.org Microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
The following table outlines some green chemistry considerations for the synthetic methods discussed:
| Synthetic Method | Green Chemistry Considerations |
| Friedel-Crafts Acylation | - High Waste: Generates significant waste from the stoichiometric Lewis acid. organic-chemistry.org - Hazardous Solvents: Often uses hazardous solvents. numberanalytics.com - Greener Alternatives: Research into using solid acid catalysts or ionic liquids to reduce waste and improve recyclability. researchgate.net |
| Suzuki Coupling | - High Atom Economy: Generally good atom economy. - Safer Reagents: Uses relatively non-toxic and stable organoboron reagents. libretexts.org - Greener Solvents: Can often be performed in greener solvents like water or ethanol. gctlc.org - Catalyst Recycling: Efforts to develop recyclable palladium catalysts. |
| Negishi/Kumada Coupling | - High Reactivity: Can lead to higher efficiency. wikipedia.orgorganic-chemistry.org - Air/Moisture Sensitivity: Requires stringent inert conditions, which can be energy-intensive. wikipedia.orgnrochemistry.com - Reagent Toxicity: While better than organotins, organozinc and Grignard reagents still pose hazards. |
By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally responsible, aligning with the core tenets of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 3 Iodo 4 N Pentylbenzophenone
Reactivity at the Iodinated Position
The carbon-iodine bond in 3-Iodo-4'-n-pentylbenzophenone is the key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA r) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can undergo this type of substitution if they possess electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org For the reaction to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize this anionic intermediate through resonance. openstax.org
In the context of this compound, the benzoyl group acts as a moderate electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution at the ortho and para positions relative to the carbonyl. However, the iodo group is located at the meta position to the carbonyl. A substituent in the meta position does not provide the same degree of resonance stabilization for the Meisenheimer complex. openstax.org Consequently, nucleophilic aromatic substitution reactions at the iodinated position of this compound are generally less favorable compared to substrates with ortho or para activating groups and often require harsh reaction conditions or the use of very strong nucleophiles.
Interestingly, the leaving group trend in nucleophilic aromatic substitution is often counterintuitive. Fluorine, being the most electronegative halogen, creates a more polarized carbon-halogen bond, which facilitates the initial attack of the nucleophile, the rate-determining step of the reaction. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov this compound, with its reactive C-I bond, is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents and byproducts. nih.gov The reactivity of the organic halide in Suzuki-Miyaura coupling follows the order: I > OTf > Br > Cl. libretexts.org
This compound can be effectively coupled with various aryl or vinyl boronic acids or their esters to synthesize more complex biaryl and styrenyl derivatives. For instance, the cross-coupling of sterically hindered arylboronates with a similar compound, 3-iodo-4-methoxybenzoic acid methyl ester, has been successfully demonstrated. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Phenyl-4'-n-pentylbenzophenone |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 3-(4-Methylphenyl)-4'-n-pentylbenzophenone |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 3-Vinyl-4'-n-pentylbenzophenone |
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction typically exhibits high trans selectivity. organic-chemistry.org
This compound can react with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a substituted vinyl group at the 3-position. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. youtube.com Intramolecular Heck reactions are particularly useful for constructing cyclic and polycyclic systems. youtube.comlibretexts.org
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction is known for its mild conditions, often being carried out at room temperature and in aqueous media. wikipedia.org
The C-I bond of this compound is highly reactive in Sonogashira coupling, allowing for the facile introduction of an alkynyl moiety. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org For substrates with multiple different halogen substituents, the reaction demonstrates selectivity, with the acetylene (B1199291) typically adding to the more reactive iodide site. libretexts.org
Ullmann Reaction:
The classic Ullmann reaction refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at elevated temperatures. organic-chemistry.org A more general "Ullmann-type" reaction involves the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, such as phenols, to form diaryl ethers. organic-chemistry.org The active species in the Ullmann reaction is a copper(I) compound. organic-chemistry.org While palladium catalysis is now more common for cross-coupling, the Ullmann reaction remains a useful method, particularly for forming carbon-oxygen and carbon-nitrogen bonds.
Other Metal-Mediated Transformations
Besides palladium, other transition metals can mediate transformations at the iodinated position. For example, nickel catalysts are also effective for cross-coupling reactions and can sometimes offer different reactivity or be more cost-effective. sioc-journal.cnyoutube.com
Reactivity of the Carbonyl Group
The carbonyl group of this compound is an electrophilic center and participates in a variety of characteristic reactions.
Nucleophilic Additions
The most fundamental reaction of the carbonyl group is the addition of nucleophiles to the carbonyl carbon. masterorganicchemistry.com This addition changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by the electronic nature of the attached groups; electron-withdrawing groups increase the rate of nucleophilic addition. masterorganicchemistry.com
In this compound, the carbonyl group can be attacked by a wide range of nucleophiles. The reversibility of these additions depends on the basicity of the incoming nucleophile. masterorganicchemistry.com
Irreversible Additions: Strong nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) add irreversibly to the carbonyl group.
Reversible Additions: Weaker nucleophiles, such as water, alcohols, and cyanide, add reversibly.
Table 2: Examples of Nucleophilic Addition to the Carbonyl Group
| Nucleophile | Reagent | Product Type |
| Hydride | NaBH₄ | Secondary alcohol |
| Methyl | CH₃MgBr | Tertiary alcohol |
| Cyanide | HCN | Cyanohydrin |
| Hydroxide | H₂O (in equilibrium) | Geminal diol (hydrate) |
Reduction and Oxidation Reactions
Reduction:
The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.
For a complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), harsher conditions are required, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).
Oxidation:
As a ketone, the carbonyl group of this compound is generally resistant to oxidation under standard conditions. Strong oxidizing agents under forcing conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
Reactivity of the n-Pentyl Side Chain
The n-pentyl group attached to one of the phenyl rings of this compound is a potential site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This reactivity is attributed to the increased stability of the resulting benzylic radical or carbocation intermediates due to resonance with the aromatic ring. libretexts.org
Two principal reactions expected at the n-pentyl side chain are benzylic bromination and oxidation.
Benzylic Bromination: In the presence of a radical initiator such as light or heat, and a source of bromine radicals like N-bromosuccinimide (NBS), the benzylic hydrogen atoms of the n-pentyl chain can be selectively replaced by a bromine atom. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism. The stability of the benzylic radical intermediate makes this position the most favorable site for hydrogen abstraction by a bromine radical. libretexts.orgmasterorganicchemistry.com Over-bromination can be a challenge in these reactions, potentially leading to mixtures of mono- and di-brominated products. scientificupdate.com
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon of the n-pentyl group. masterorganicchemistry.com Providing there is at least one benzylic hydrogen present, the entire alkyl chain can be cleaved to yield a carboxylic acid. masterorganicchemistry.com This transformation is a powerful synthetic tool for converting alkylated benzenes into benzoic acid derivatives.
The expected products for these reactions with this compound are detailed in the table below.
| Reaction | Reagents | Expected Major Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Heat | 3-Iodo-4'-(1-bromopentyl)benzophenone |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄), Heat | 4-(3-Iodobenzoyl)benzoic acid |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. chemistry.coach In this compound, two aromatic rings are present, each with different substituents, leading to regiochemical considerations. The directing effects of the existing substituents determine the position of the incoming electrophile.
The two key substituents are the iodo group on one ring and the benzoyl group (a deactivating group) affecting both rings. The n-pentyl group is a weakly activating, ortho-, para-director. libretexts.org
Ring A (3-Iodobenzoyl moiety): This ring is substituted with an iodo group and a carbonyl group. The iodo group is a deactivating but ortho-, para-directing substituent. libretexts.orglibretexts.org The carbonyl group of the benzophenone (B1666685) is a strong deactivating, meta-directing group. libretexts.orglibretexts.org Therefore, electrophilic attack on this ring will be significantly disfavored due to the presence of two deactivating groups. If a reaction were to occur, the directing effects would be in conflict.
Ring B (4'-n-Pentylphenyl moiety): This ring is substituted with an n-pentyl group and is attached to the carbonyl carbon of the benzophenone. The n-pentyl group is an activating, ortho-, para-director. libretexts.org The carbonyl group deactivates this ring as well, directing incoming electrophiles to the meta position relative to the carbonyl. The positions ortho to the activating n-pentyl group are also the positions meta to the deactivating carbonyl group, making them the most likely sites for substitution.
The table below summarizes the directing effects of the substituents on the aromatic rings of this compound.
| Substituent | Effect on Reactivity | Directing Effect |
| Iodo (-I) | Deactivating | Ortho, Para |
| Benzoyl (-C(O)Ar) | Deactivating | Meta |
| n-Pentyl (-C₅H₁₁) | Activating | Ortho, Para |
Given these directing effects, electrophilic substitution, such as nitration or halogenation, is most likely to occur on the n-pentyl-substituted ring at the positions ortho to the pentyl group (and meta to the carbonyl group).
Radical Reactions Involving this compound
The structure of this compound presents two primary locations for radical reactions: the carbon-iodine bond and the n-pentyl side chain.
Reactions at the Carbon-Iodine Bond: The C-I bond in aryl iodides is relatively weak and can undergo homolytic cleavage to form an aryl radical. nih.gov This process can be initiated by light (photolysis) or by radical initiators. nih.gov The resulting aryl radical can participate in a variety of transformations, including hydrogen atom abstraction or addition to unsaturated systems. nih.govchemrxiv.org For instance, under photolytic conditions, an aryl radical could be generated, which could then abstract a hydrogen atom from a solvent or another molecule.
Reactions Involving the Benzophenone Moiety: Benzophenone itself is a well-known photosensitizer. ichtj.waw.plyoutube.com Upon UV irradiation, it can be excited to a triplet state which can then abstract a hydrogen atom from a suitable donor, such as the n-pentyl chain (intramolecularly) or a solvent molecule (intermolecularly), to form a ketyl radical. ichtj.waw.placs.orgresearchgate.net This reactivity is fundamental to many photochemical processes. rsc.org
Reactions at the n-Pentyl Side Chain: As mentioned in section 3.3, the benzylic position of the n-pentyl chain is susceptible to radical attack due to the stability of the resulting benzylic radical. libretexts.org
Reaction Mechanism Elucidation via Advanced Spectroscopic and Computational Techniques
Determining the precise mechanisms of the reactions involving this compound would rely on a combination of advanced spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for the structural characterization of the starting material and any reaction products. youtube.comstackexchange.com Changes in chemical shifts, coupling constants, and the appearance of new signals would provide definitive evidence for transformations at the aromatic rings or the n-pentyl side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. stackexchange.comchemicalbook.com For example, the oxidation of the n-pentyl group to a carboxylic acid would be indicated by the appearance of a broad O-H stretch and a characteristic C=O stretch for the carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.govrsc.org This would be essential for confirming the identity of reaction products. The presence of iodine and potentially bromine (in bromination reactions) would give rise to characteristic isotopic patterns. libretexts.org
UV-Visible Spectroscopy: This technique can be used to study the electronic transitions in the molecule and to follow the kinetics of reactions, particularly photochemical reactions involving the benzophenone chromophore. chemrevlett.com
Electron Spin Resonance (ESR) Spectroscopy: For radical reactions, ESR would be the primary technique to detect and characterize the paramagnetic radical intermediates. mdpi.com
The following table summarizes the expected spectroscopic data for the parent compound, this compound.
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons with complex splitting patterns, signals for the n-pentyl chain (including a triplet for the terminal methyl group and multiplets for the methylene groups). |
| ¹³C NMR | Distinct signals for the carbonyl carbon, the carbon bearing the iodine, and the carbons of both aromatic rings and the n-pentyl chain. |
| IR | Strong C=O stretching vibration for the ketone, C-H stretching for aromatic and aliphatic groups, and C-I stretching vibration. |
| Mass Spec (EI) | A molecular ion peak, and characteristic fragmentation patterns including the loss of the pentyl group and the iodo atom. nih.gov |
Computational Techniques:
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometries of reactants, transition states, and products. chemrevlett.comnih.gov These calculations can provide insights into reaction barriers, thermodynamics, and the distribution of electron density, helping to rationalize the observed reactivity and regioselectivity. chemrevlett.comnih.gov For instance, computational studies could clarify the relative stabilities of the possible carbocation intermediates in electrophilic aromatic substitution, thereby predicting the most likely products. nih.gov
Photophysical and Photochemical Investigations of 3 Iodo 4 N Pentylbenzophenone
Electronic Excitation and Relaxation Processes
The electronic excitation of 3-Iodo-4'-n-pentylbenzophenone, a derivative of benzophenone (B1666685), is primarily governed by the absorption of ultraviolet (UV) radiation. This absorption promotes electrons from their ground state to higher energy excited singlet states. The core benzophenone structure provides the fundamental chromophore responsible for these transitions.
Upon excitation, the molecule can undergo several relaxation processes to dissipate the absorbed energy. These pathways include non-radiative decay, such as internal conversion and vibrational relaxation, as well as radiative decay in the form of fluorescence. A crucial relaxation pathway for benzophenone and its derivatives is intersystem crossing (ISC) from the excited singlet state (S₁) to an excited triplet state (T₁). libretexts.org The presence of a heavy atom like iodine in the 3-position is known to significantly enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. libretexts.org This efficient population of the triplet state is a defining characteristic of the photophysics of this class of compounds.
The relaxation from the triplet state can occur through phosphorescence, a radiative process, or non-radiative decay back to the ground state. The triplet state is significantly longer-lived than the singlet state, allowing for bimolecular processes such as energy transfer to other molecules, including molecular oxygen.
Absorption and Emission Spectroscopy (Fluorescence and Phosphorescence)
The absorption spectrum of benzophenone derivatives typically exhibits several bands in the UV region. mdpi.com High-energy bands observed below 300 nm are generally attributed to π-π* transitions, primarily associated with the aromatic rings. mdpi.com A lower-energy, weaker absorption band, often appearing as a shoulder, is characteristic of the n-π* transition of the carbonyl group. libretexts.orgmdpi.com The specific wavelengths and intensities of these absorption bands for this compound are influenced by the substituents. The iodo group can cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted benzophenone. The n-pentyl group, being an alkyl chain, is not expected to significantly alter the optical properties but can influence solubility and thin-film morphology. mdpi.com
Fluorescence from benzophenone derivatives is generally weak because the rate of intersystem crossing to the triplet state is much faster than the rate of fluorescence emission. libretexts.org The introduction of a heavy atom like iodine further quenches fluorescence by promoting even more efficient intersystem crossing. libretexts.org
Phosphorescence, the emission of light from the triplet state, is a more prominent feature for benzophenones. It occurs at longer wavelengths (lower energy) compared to fluorescence and has a much longer lifetime, often in the microsecond to millisecond range. The heavy iodine atom in this compound is expected to enhance the phosphorescence quantum yield compared to unsubstituted benzophenone, although it will still compete with non-radiative decay pathways.
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For benzophenone and its derivatives, the fluorescence quantum yield is typically very low. This is a direct consequence of the rapid and efficient intersystem crossing that populates the triplet state at the expense of the excited singlet state. The presence of the electron-withdrawing benzophenone fragment and its high propensity for intersystem crossing contribute to nonradiative decay processes, leading to a reduced photoluminescence quantum yield (PLQY). mdpi.com The introduction of the heavy iodine atom in this compound would be expected to further decrease the already low fluorescence quantum yield.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. Consistent with a low fluorescence quantum yield, the fluorescence lifetime of benzophenones is very short, typically in the picosecond to nanosecond range. This short lifetime reflects the dominance of the rapid intersystem crossing process.
Intersystem Crossing (ISC) and Triplet State Dynamics
Intersystem crossing is a key photophysical process for this compound. It is a non-radiative process involving a change in the spin multiplicity of the excited electron, from a singlet state (spins paired) to a triplet state (spins unpaired). libretexts.org For benzophenones, the energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is relatively small, which facilitates this transition.
The presence of the iodine atom at the 3-position significantly enhances the rate of intersystem crossing through the "heavy-atom effect." The large spin-orbit coupling introduced by the heavy iodine atom mixes the singlet and triplet states, making the formally spin-forbidden transition more allowed. This leads to a very high quantum yield for triplet state formation, often approaching unity.
Once populated, the triplet state has a relatively long lifetime, allowing it to participate in various photochemical reactions. The dynamics of the triplet state include radiative decay (phosphorescence) and non-radiative decay to the ground state. The triplet state can also be quenched by other molecules through energy transfer or electron transfer processes. The nature of the lowest-lying triplet state, whether it is of (n,π) or (π,π) character, can influence its reactivity. In many benzophenones, the (n,π*) triplet state is the lowest in energy and is known to be reactive. nih.gov
Singlet Oxygen Generation Efficiency
The long-lived triplet state of this compound can efficiently transfer its energy to ground-state molecular oxygen (O₂), which is itself a triplet state (³Σg⁻). This energy transfer process, known as photosensitization, results in the formation of an excited state of oxygen called singlet oxygen (¹O₂), a highly reactive oxygen species. rsc.orgkit.edu
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). Given the high triplet quantum yield expected for this compound due to the heavy-atom effect, it is anticipated to be an efficient generator of singlet oxygen. nih.gov The process can be represented as:
³(Benzophenone)* + ³O₂ → ¹(Benzophenone)₀ + ¹O₂
where ³(Benzophenone)* is the triplet-excited photosensitizer, ³O₂ is ground-state triplet oxygen, ¹(Benzophenone)₀ is the ground-state photosensitizer, and ¹O₂ is excited-state singlet oxygen. The generation of singlet oxygen is a critical aspect of the application of such compounds in photodynamic therapy and photocatalysis. nih.govrsc.org
Structure-Photophysical Property Relationships
The photophysical properties of benzophenone derivatives are strongly dependent on their molecular structure. nih.gov The substituents on the benzophenone core play a crucial role in modulating these properties.
Iodo Group: As discussed, the heavy iodine atom at the 3-position is the most influential substituent in this compound. Its primary role is to enhance intersystem crossing via the heavy-atom effect, leading to a high triplet quantum yield and efficient singlet oxygen generation. libretexts.org This comes at the cost of a significantly reduced fluorescence quantum yield. libretexts.org
n-Pentyl Group: The 4'-n-pentyl group is an alkyl group and is not expected to have a major direct impact on the electronic transitions of the benzophenone chromophore. mdpi.com Its main function is likely to improve the solubility of the molecule in nonpolar organic solvents and to influence its physical properties, such as its ability to form uniform thin films. researchgate.net
Benzophenone Core: The benzophenone fragment itself acts as a strong electron acceptor. mdpi.com The relative energies of the n-π* and π-π* excited states are critical in determining the photophysical pathways. The substitution pattern on the aromatic rings can alter the energies of these states, thereby influencing the rates of intersystem crossing and other deactivation processes. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra and alter the quantum yields of fluorescence and phosphorescence.
Computational Chemistry and Theoretical Studies on 3 Iodo 4 N Pentylbenzophenone
Density Functional Theory (DFT) Calculationsd-nb.info
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info It is a widely used tool in computational chemistry for predicting molecular properties.
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 3-Iodo-4'-n-pentylbenzophenone, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.
Theoretically, the geometry would be optimized using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing halogen atoms. tau.ac.il The resulting optimized structure would reveal the spatial orientation of the iodobenzoyl and pentylphenyl moieties. The planarity or torsion of the benzophenone (B1666685) core is a key aspect that would be determined.
Illustrative Optimized Geometry Parameters for a Benzophenone Derivative (Theoretical Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-I | ~2.10 Å | |
| C-C (aryl) | ~1.40 Å | |
| C-C (pentyl) | ~1.53 Å | |
| Bond Angle | C-CO-C | ~120° |
| C-C-I | ~120° |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not experimentally derived data for this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comrsc.orgresearchgate.net These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the iodinated phenyl ring and the carbonyl oxygen, which act as electron-donating centers. Conversely, the LUMO would likely be centered on the electron-deficient parts, such as the carbonyl carbon and the aromatic rings, which can accept electrons. mdpi.comrsc.org
Illustrative FMO Energy Values for a Benzophenone Derivative (Theoretical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not experimentally derived data for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The iodine atom, despite being a halogen, can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor. The aromatic rings would show a more complex potential distribution, influenced by the substituents.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with a solvent.
The presence of single bonds in this compound, particularly the bond connecting the phenyl rings to the carbonyl group and the bonds within the n-pentyl chain, allows for considerable conformational flexibility. MD simulations can explore the potential energy landscape of the molecule to identify stable conformers and the energy barriers between them.
The simulations would reveal the preferred rotational orientations of the phenyl rings and the various conformations the n-pentyl chain can adopt. Understanding this flexibility is crucial as different conformers can exhibit different chemical and physical properties.
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. mdpi.comrsc.org MD simulations in explicit solvent models (e.g., water, ethanol, or a nonpolar solvent like hexane) can be performed to understand these effects on this compound.
The simulations would likely show that in polar solvents, the molecule might adopt a conformation that maximizes the exposure of its polar groups (like the carbonyl) to the solvent, while in nonpolar solvents, a more compact conformation might be favored. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of its reactive sites.
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of molecules like this compound. By mapping out reaction pathways and identifying transition states, researchers can gain a deep understanding of reaction kinetics and selectivity. For substituted benzophenones, photochemical reactions are of particular interest due to the well-known photoreactivity of the benzophenone core.
Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing, it can then populate the lower-energy triplet state (T₁). This triplet state is a diradical and is the primary actor in many of benzophenone's photochemical reactions. hilarispublisher.com Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in modeling these excited states and the transitions between them. acs.orgnih.govacs.org
A plausible and commonly studied reaction pathway for benzophenones is hydrogen abstraction. The triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule (or even intramolecularly). For instance, in a solvent like 2-propanol, the reaction would proceed as follows:
Excitation and Intersystem Crossing: C₁₈H₁₉IO + hν → [C₁₈H₁₉IO]* (S₁) → [C₁₈H₁₉IO]* (T₁)
Hydrogen Abstraction: [C₁₈H₁₉IO]* (T₁) + (CH₃)₂CHOH → C₁₈H₂₀IO• (ketyl radical) + (CH₃)₂COH•
Dimerization: 2 C₁₈H₂₀IO• → (C₁₈H₂₀IO)₂ (pinacol product)
Computational analysis of this pathway involves:
Locating Stationary Points: Geometries of the reactants, intermediates (ketyl radical), transition states, and products are optimized.
Transition State Search: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization are used to locate the transition state structure for the hydrogen abstraction step. researchgate.net The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (the H-atom transfer). researchgate.net
Another potential photochemical pathway for ketones is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond. numberanalytics.comyoutube.com
[C₁₈H₁₉IO]* (T₁) → C₆H₄(I)CO• (benzoyl radical) + •C₆H₄(n-C₅H₁₁) (4-pentylphenyl radical)
The resulting radicals can then undergo various secondary reactions. Computational studies can predict the likelihood of this pathway compared to hydrogen abstraction by comparing the activation barriers for both processes. nih.gov The stability of the resulting radicals, influenced by the iodo and pentyl substituents, would be a key factor determined through these calculations.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)
Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and structural characterization. For this compound, these predictions can provide a theoretical benchmark for comparison with experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govacs.org The process involves:
Conformational analysis to identify the lowest energy conformers of the molecule.
Geometry optimization of each significant conformer.
Calculation of the isotropic magnetic shielding constants for each nucleus.
Referencing these shielding constants to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.
For molecules containing heavy atoms like iodine, specialized basis sets that account for relativistic effects may be necessary for high accuracy. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on typical shifts for substituted benzophenones. Actual computational results would provide specific values.
| Atom Type | Predicted Chemical Shift Range (ppm) |
| Carbonyl Carbon (C=O) | 195 - 198 |
| Quaternary Carbon (C-I) | 90 - 95 |
| Quaternary Carbons (Aromatic, C-C=O) | 135 - 142 |
| Aromatic CH (Iodo-substituted ring) | 128 - 140 |
| Aromatic CH (Pentyl-substituted ring) | 129 - 132 |
| Quaternary Carbon (C-pentyl) | 145 - 150 |
| n-Pentyl Chain (-CH₂-) | 22 - 36 |
| n-Pentyl Chain (-CH₃) | ~14 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. hilarispublisher.comnih.gov The calculation provides the vertical excitation energies and the corresponding oscillator strengths, which relate to the wavelength (λ_max) and intensity of the absorption bands. For this compound, one would expect to see:
A strong π→π* transition associated with the aromatic system at lower wavelengths (~250-280 nm).
A weaker, longer-wavelength n→π* transition characteristic of the carbonyl group (~330-360 nm). hilarispublisher.com
The choice of functional (e.g., B3LYP, CAM-B3LYP, M06) and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental spectra. acs.org
IR Spectroscopy: The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry of the molecule. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.
Interactive Data Table: Predicted Key IR Absorption Frequencies for this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O | Carbonyl Stretch | 1650 - 1670 |
| C=C | Aromatic Ring Stretch | 1580 - 1600 |
| C-H | Aromatic Stretch | 3000 - 3100 |
| C-H | Aliphatic (Pentyl) Stretch | 2850 - 2960 |
| C-I | Iodo-Aryl Stretch | 500 - 600 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR), respectively. While no specific QSAR/QSPR models for this compound have been published, the principles can be readily applied by studying it within a larger set of benzophenone derivatives.
A typical QSAR/QSPR study involves:
Dataset Assembly: A series of benzophenone analogs with measured biological activity (e.g., antimalarial IC₅₀) or a physical property (e.g., solubility) is compiled. Current time information in Bangalore, IN.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, electrostatic potentials).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the activity/property of interest. Current time information in Bangalore, IN.
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets.
For this compound, a QSAR study could aim to predict its potential as an antimalarial agent, as has been done for other benzophenone derivatives. acs.orgCurrent time information in Bangalore, IN. Key descriptors might include:
Hydrophobicity (logP): The n-pentyl chain would significantly increase this value.
Electronic Parameters: The iodine atom acts as a halogen bond donor and has specific electronic effects (Hammett constants).
Steric Parameters (Molar Refractivity): The size and shape of the substituents are important for receptor binding.
Interactive Data Table: Illustrative Descriptors for a Hypothetical QSAR/QSPR Model of Benzophenone Derivatives
| Compound | Activity (e.g., log(1/IC₅₀)) | logP | Dipole Moment (Debye) | HOMO Energy (eV) |
| Benzophenone | 4.5 | 3.18 | 2.96 | -6.5 |
| 4-Methylbenzophenone | 4.8 | 3.65 | 3.10 | -6.3 |
| 4,4'-Dichlorobenzophenone | 5.2 | 4.30 | 1.80 | -6.8 |
| This compound | Predicted | ~6.0 | Calculated | Calculated |
By developing a robust QSAR model, the biological activity of new or untested compounds like this compound could be predicted, guiding synthetic efforts toward more potent or desirable molecules. Similarly, a QSPR model could predict important physical properties like its environmental fate or toxicological profile.
Derivatization and Functionalization Strategies for 3 Iodo 4 N Pentylbenzophenone
Site-Specific Chemical Modifications
The most prominent strategy for the derivatization of 3-Iodo-4'-n-pentylbenzophenone revolves around the targeted modification of the C-I bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, functional group tolerance, and ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.com The general catalytic cycle for these reactions involves an oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination step that forms the desired product and regenerates the palladium catalyst. youtube.comyoutube.com
Key site-specific modification reactions include:
Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide array of functional groups. youtube.com This allows for the introduction of new aryl or vinyl substituents at the 3-position of the benzophenone (B1666685) core.
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.net The reaction is co-catalyzed by palladium and copper(I) salts and is instrumental in synthesizing substituted alkynes. researchgate.net This is a key strategy for creating extended, rigid molecular structures.
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, where a hydrogen atom on the alkene is replaced by the benzophenone moiety. youtube.comresearchgate.net This reaction is a powerful tool for C-C bond formation and vinylation of the aromatic ring. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. It provides a direct route to arylated amine derivatives, which are significant in medicinal chemistry and materials science. youtube.com
Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound (organostannane). youtube.com While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki coupling in many modern applications. youtube.com
These reactions enable the precise installation of a diverse range of functional groups, fundamentally altering the electronic and steric properties of the parent molecule.
Table 1: Key Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(0) complex + Base |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(0) complex + Cu(I) salt |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | C-C (Aryl-Vinyl) | Pd(0) complex + Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Pd(0) complex + Base |
| Stille Coupling | Organostannane (R-SnR'₃) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(0) complex |
Introduction of Reporter Groups for Analytical Applications
The ability to perform site-specific modifications on this compound makes it an excellent scaffold for developing probes and sensors. The C-I bond serves as a convenient attachment point for reporter groups—moieties that produce a measurable signal, such as fluorescence.
A primary application is the synthesis of fluorescent probes. rsc.org For instance, the Suzuki coupling reaction can be employed to attach a fluorogenic group. A notable strategy involves using an iodinated aromatic compound, like 4-iodobenzonitrile, as a derivatization reagent that becomes fluorescent upon coupling. nih.gov In a similar vein, this compound could be coupled with a boronic acid derivative of a fluorophore to create a new fluorescent molecule. The resulting cyanobiphenyl or other conjugated systems often exhibit desirable photophysical properties, such as strong fluorescence emission. nih.gov
The Sonogashira coupling is another powerful tool for this purpose. It has been used to connect iodo-aryl compounds to well-defined fluorophores like BODIPY (4-bora-3a,4a-diaza-s-indacene) dyes. nih.govnih.gov This reaction creates a rigid alkynyl linker between the benzophenone scaffold and the fluorescent reporter, which can be advantageous for minimizing unwanted quenching interactions and maintaining strong fluorescence. nih.gov Such probes are designed for specific analytical targets, including the detection of biologically relevant species like amyloid plaques in Alzheimer's disease research. nih.gov
Table 2: Examples of Reporter Group Introduction
| Reporter Group Type | Introduction Method | Example Strategy | Resulting Structure |
|---|---|---|---|
| Fluorogenic Biphenyl | Suzuki Coupling | Coupling with an arylboronic acid | Forms a fluorescent cyanobiphenyl derivative. nih.gov |
| BODIPY Dye | Sonogashira Coupling | Coupling with an alkynyl-BODIPY derivative | Attaches a highly fluorescent and photostable dye. nih.govnih.gov |
| Coumarin | Suzuki/Sonogashira Coupling | Coupling with a boronic acid or alkyne derivative of coumarin | Introduces a fluorophore with a large Stokes shift. mdpi.com |
| Naphthalimide | Buchwald-Hartwig Amination | Coupling with an amino-functionalized naphthalimide | Creates a probe with potential for two-photon absorption. mdpi.com |
Creation of New Functional Materials Precursors
The derivatization of this compound is a direct pathway to creating precursors for advanced functional materials. The products of the coupling reactions described are not merely new compounds but are molecules designed with specific functions.
For example, the fluorescent probes synthesized for analytical applications are themselves functional materials designed for optical imaging and sensing. nih.gov By strategically choosing the substituents to be added, one can tune the properties of the resulting molecule for various applications:
Optical Materials: Introducing chromophores and fluorophores can lead to materials with specific light absorption and emission characteristics, useful for dyes, optical filters, or components in organic light-emitting diodes (OLEDs).
Photoactive Materials: The benzophenone core is a known photosensitizer. Modifying the structure via cross-coupling can alter its photochemical properties, creating precursors for photoinitiators or materials for photodynamic therapy.
Liquid Crystals: The rigid core of the benzophenone, combined with the flexible n-pentyl chain, is a classic feature of calamitic (rod-shaped) liquid crystals. By using coupling reactions to extend the molecular core, it is possible to synthesize new liquid crystalline materials with tailored phase behavior and electro-optical properties.
The synthesis of these precursors relies on the foundational derivatization strategies, transforming a relatively simple starting material into a high-value, functional molecule.
Polymerization and Oligomerization Strategies
While this compound is a monofunctional iodide and thus cannot be directly polymerized on its own, it is a valuable building block in polymerization and oligomerization strategies. Its primary roles are as a chain-capping agent or as a co-monomer in more complex polymer architectures.
End-Capping: In polymerization reactions that proceed via cross-coupling mechanisms (e.g., Suzuki polycondensation), the presence of a monofunctional reagent like this compound can be used to control the molecular weight of the resulting polymer. By adding a specific amount of this compound to the reaction, the growing polymer chains are terminated, or "capped," with the 4'-n-pentylbenzophenone group. This allows for precise control over the polymer chain length and the functionality at the chain ends.
Grafting and Dendrimer Synthesis: The molecule can be used as a core or branching point in the synthesis of more complex architectures. For example, if the pentyl chain were modified to contain a reactive site, the iodo-group could be used as an anchor point to build a polymer chain, effectively grafting it onto the benzophenone unit.
Furthermore, related difunctional monomers (e.g., a di-iodobenzophenone or a benzophenone with an iodo group and a boronic acid group) could be polymerized using the same cross-coupling reactions (Suzuki, Heck, etc.) to form high-performance polymers like poly(arylene ketone)s. In this context, this compound serves as a model compound for developing and optimizing these polymerization reactions.
Applications of 3 Iodo 4 N Pentylbenzophenone in Advanced Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
The presence of an aryl iodide functional group is of paramount importance in modern organic synthesis. The carbon-iodine bond is relatively weak, making 3-Iodo-4'-n-pentylbenzophenone an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows chemists to use the molecule as a scaffold, introducing diverse and complex functionalities at the 3-position.
Synthesis of Functionalized Benzophenones
The iodine atom on the benzophenone (B1666685) framework serves as a highly effective synthetic handle for diversification. Through well-established cross-coupling methodologies, a wide array of substituents can be introduced, leading to the creation of novel, functionalized benzophenone derivatives.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.govwikipedia.org this compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield biaryl or styrenyl benzophenones. nih.govlibretexts.org This method is highly tolerant of other functional groups and is instrumental in constructing complex aromatic systems. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.orgmdpi.com
Heck Reaction: The Heck reaction provides a means to couple the aryl iodide with alkenes, such as styrene, to form substituted olefins. researchgate.netnih.gov This transformation is valuable for synthesizing stilbene-like structures integrated into the benzophenone core, which can have significant applications in materials science.
Sonogashira Coupling: By reacting this compound with terminal alkynes, the Sonogashira coupling enables the introduction of an alkynyl moiety. beilstein-journals.org This reaction is crucial for creating extended π-conjugated systems and serves as a gateway to further chemical transformations, including the synthesis of heterocycles and polyaromatic compounds. nih.gov
The versatility of these reactions allows for the systematic modification of the benzophenone core, enabling the synthesis of a large library of derivatives from a single key intermediate.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(0) catalyst + Base (e.g., Na₂CO₃, K₃PO₄) |
| Heck Reaction | Alkene (e.g., Styrene) | Aryl-Vinyl | Pd(0) catalyst + Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Aryl-Alkynyl | Pd(0) catalyst + Cu(I) co-catalyst + Base (Amine) |
Preparation of Polyaromatic Hydrocarbons and Heterocycles
Beyond simple functionalization, this compound is a precursor for building larger, more complex molecular architectures like polyaromatic hydrocarbons (PAHs) and heterocycles.
Polyaromatic Hydrocarbons (PAHs): Synthetic strategies towards PAHs often involve the stitching together of smaller aromatic fragments. The intermediate can be coupled (e.g., via Suzuki reaction) with another aromatic unit. Subsequent intramolecular cyclization reactions, sometimes induced photochemically, can then form the fused polycyclic system. chim.it
Heterocycles: The synthesis of heterocyclic compounds from aryl iodides is a well-developed field. chim.itdovepress.comresearchgate.net The iodine atom can be replaced by a nitrogen, oxygen, or sulfur nucleophile in transition-metal-catalyzed C-heteroatom bond-forming reactions. Alternatively, the iodo-group can be first transformed via a reaction like the Sonogashira coupling; the resulting alkyne-substituted benzophenone can then undergo a cyclocarbonylative reaction or other annulation strategies to form fused heterocyclic systems such as isoindolinones. nih.gov Iodine-mediated electrophilic cyclization is another powerful strategy for constructing a variety of iodofunctionalized heterocycles. rsc.org
Contribution to Material Science Research
The inherent properties of the benzophenone core, combined with the tunability afforded by the iodo and pentyl groups, make this compound a molecule of significant interest in material science.
Design and Synthesis of Organic Light-Emitting Diode (OLED) Components
The benzophenone framework has attracted considerable attention as a building block for organic semiconductors used in OLEDs. mdpi.comnih.gov Its electron-deficient nature and ability to promote intersystem crossing make it a versatile component for various device layers. nih.govresearchgate.net
This compound serves as an ideal precursor for these materials. The iodo-position allows for the attachment of electron-donating groups (like carbazole (B46965) moieties) to create twisted donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. nih.govmdpi.com This molecular design is crucial for developing:
Host Materials: The high triplet energy of the benzophenone core makes its derivatives suitable as universal host materials for phosphorescent emitters (PhOLEDs) of various colors, from blue to red. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully tuning the energy levels of the donor and acceptor units, the energy gap between the singlet and triplet states can be minimized, facilitating reverse intersystem crossing. This allows benzophenone-based TADF emitters to harvest triplet excitons, leading to potentially high internal quantum efficiencies in OLEDs. nih.govnih.gov
The n-pentyl group also plays a crucial role by improving the solubility and film-forming properties of the final materials, which is essential for fabricating high-quality, solution-processed or vacuum-deposited OLED devices. nih.gov
| Material Role | Benzophenone Derivative Type | Emitter Color | Max. External Quantum Efficiency (EQE) | Reference Example |
|---|---|---|---|---|
| Host | Aryl-substituted Benzophenone | Yellow | 19.2% | Host for a yellow phosphor nih.gov |
| Host | Aryl-substituted Benzophenone | Green | 17.0% | Host for a green phosphor nih.gov |
| Emitter (TADF) | Bicarbazole-Benzophenone (D-A) | Blue | 2.7% | Blue TADF emitter nih.gov |
| Emitter / Host | Bicarbazole-Benzophenone-Bicarbazole (D-A-D) | Deep-Blue | 4.0% | Bifunctional deep-blue emitter mdpi.com |
Exploration in Optoelectronic Materials
The applications of benzophenone derivatives extend beyond OLEDs into the broader field of optoelectronics. The benzophenone moiety is a classic photosensitizer, capable of absorbing light and promoting photochemical reactions. researchgate.netrsc.org By functionalizing this compound through the aforementioned coupling reactions, materials with tailored absorption and emission properties can be designed. This allows for their exploration in applications such as photodetectors, sensors, and as photosensitizers in photodynamic therapy, where the benzophenone core can enhance the generation of reactive oxygen species. rsc.org
Precursor for Liquid Crystalline Materials
The molecular architecture of this compound is highly suggestive of a calamitic (rod-like) liquid crystal. nih.govcolorado.edu Such molecules typically consist of a rigid core that provides structural anisotropy and one or more flexible terminal chains that influence the melting point and mesophase stability. nih.govnih.gov
Rigid Core: The benzophenone unit provides the necessary rigidity.
Flexible Tail: The n-pentyl chain is a common flexible group in liquid crystal design. Its length is known to significantly influence the type and temperature range of the observed liquid crystalline phases (mesophases), such as the nematic or smectic phases. koyauniversity.orgbeilstein-journals.org The well-known liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB), for example, features a pentyl chain and exhibits a nematic phase at room temperature. wikipedia.orgnih.gov
This compound can therefore be used as a precursor or a direct component in liquid crystal mixtures. Further modification, for instance by replacing the iodine atom with a cyano or isothiocyanato group, could yield materials with high birefringence and positive dielectric anisotropy, which are desirable properties for display applications. mdpi.com
| Feature | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
|---|---|---|
| Rigid Core | Benzophenone | Biphenyl |
| Flexible Tail | n-pentyl | n-pentyl |
| Polar Group | Iodo (moderately polar) | Cyano (highly polar) |
| Anticipated Shape | Calamitic (Rod-like) | Calamitic (Rod-like) |
| Known Mesophase | Potential for Nematic/Smectic | Nematic (22.5 °C to 35.0 °C) wikipedia.org |
Utility in Pharmaceutical and Agrochemical Lead Discovery (as a synthetic building block)
The chemical architecture of this compound positions it as a highly valuable scaffold in the generation of diverse molecular libraries for both pharmaceutical and agrochemical lead discovery. Its utility as a synthetic building block stems from the presence of two key reactive sites: the aryl-iodide bond and the benzophenone core, which can be chemically manipulated to introduce a wide array of functional groups and structural motifs.
The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal and agrochemical chemistry. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the systematic modification of the 3-iodo position to explore the structure-activity relationships (SAR) of the resulting compounds. The high reactivity of the C-I bond makes it an excellent electrophilic partner in these transformations, often proceeding under mild conditions with high yields. nih.gov
Key cross-coupling reactions that can be employed with this compound include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, leading to the synthesis of complex biaryl structures that are prevalent in many biologically active molecules. nih.gov
Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper co-catalysts, this method introduces an alkynyl moiety. Arylalkynes are important intermediates in drug discovery and can be further elaborated. nih.gov
Heck Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and an alkene, resulting in the formation of substituted alkenes which are valuable precursors in the synthesis of more complex molecules. nih.gov
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a wide range of primary or secondary amines. This is a crucial transformation for the synthesis of arylamine motifs, which are common in numerous bioactive compounds. nih.gov
The n-pentyl group on the second phenyl ring provides a lipophilic tail, which can be crucial for modulating the pharmacokinetic properties of potential drug or agrochemical candidates, such as their solubility, membrane permeability, and metabolic stability. The benzophenone core itself can also be a site for further chemical modification, although it is generally more inert than the aryl-iodide bond.
The strategic combination of these features allows for the rapid and efficient generation of a multitude of analogs from a single, readily accessible starting material. This diversity-oriented synthesis approach is central to modern lead discovery programs, where large libraries of compounds are screened to identify initial "hits" with desired biological activity.
Development of Chemical Probes and Sensors
The unique combination of a photoreactive benzophenone core and a functionalizable iodo-substituent makes this compound a promising platform for the development of sophisticated chemical probes and sensors. These tools are invaluable in chemical biology for elucidating the mechanisms of action of bioactive compounds, identifying their molecular targets, and sensing the presence of specific analytes.
Photoreactive Probes for Target Identification:
Benzophenone and its derivatives are widely utilized as photoaffinity labels. nih.govspringernature.com Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet diradical state. nih.gov This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and the interacting molecule, which is often a protein. springernature.com This process of photo-induced cross-linking is a powerful method for irreversibly tagging the binding partners of a small molecule.
In the context of this compound, the benzophenone core serves as the photoreactive "warhead." The rest of the molecule, including the n-pentyl group, can be designed to mimic the structure of a ligand of interest, thereby directing the probe to a specific binding site. The n-pentyl chain can contribute to the binding affinity and selectivity by engaging in hydrophobic interactions within a protein's binding pocket.
The presence of the iodine atom is a key feature for the further elaboration of these probes. It serves as a versatile chemical handle for the attachment of reporter tags, which are essential for the detection and analysis of the cross-linked products. nih.gov Through palladium-catalyzed reactions, various reporter groups can be introduced at the 3-position, such as:
Biotin: for affinity purification of the probe-target complex using streptavidin-coated beads.
Fluorescent Dyes: for visualization of the target protein in gels or via microscopy.
Radioisotopes: for sensitive detection and quantification.
Click Chemistry Handles (e.g., alkynes or azides): for the subsequent attachment of a wide range of functional groups through bioorthogonal ligation reactions. rsc.org
This modular design allows for the creation of a suite of probes with different detection modalities from a common iodinated precursor.
Fluorescent Sensors:
The benzophenone scaffold can also be incorporated into the design of fluorescent sensors. While benzophenone itself is not strongly fluorescent, its electronic properties can be modulated by the substituents on the aromatic rings. The introduction of fluorogenic groups via the iodo-handle could lead to the development of "turn-on" or "turn-off" fluorescent sensors. In such a sensor, the binding of the probe to its target analyte could induce a conformational change or alter the local environment, leading to a measurable change in fluorescence intensity or wavelength.
Furthermore, the benzophenone moiety can act as a photosensitizer, transferring energy to other molecules. This property could be harnessed in the design of sensors based on fluorescence resonance energy transfer (FRET) or other photophysical phenomena. The ability to synthetically modify the 3-position of the benzophenone ring provides a route to tune the photophysical properties of the molecule and to attach it to other components of a sensing system.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The presence of an iodine atom on one of the phenyl rings of 3-Iodo-4'-n-pentylbenzophenone makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.govacs.orgsigmaaldrich.com These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. acs.orgsigmaaldrich.com Future research will likely focus on utilizing this reactivity to synthesize a diverse library of derivatives with tailored properties.
Key catalytic reactions that could be explored include:
Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents. This could be used to modulate the electronic and photophysical properties of the benzophenone (B1666685) core.
Sonogashira Coupling: Coupling with terminal alkynes to introduce acetylenic linkages, which are valuable for extending conjugation and creating rigid molecular scaffolds for applications in materials science.
Buchwald-Hartwig Amination: The introduction of a wide range of primary and secondary amines to synthesize novel N-aryl compounds. nih.govacs.org This is a particularly important reaction in medicinal chemistry for the synthesis of biologically active molecules. rsc.org
Heck Coupling: Reaction with alkenes to form new substituted olefins, providing a pathway to more complex molecular architectures.
A hypothetical comparison of potential palladium-catalyzed cross-coupling reactions for the derivatization of this compound is presented in the table below.
| Reaction | Coupling Partner | Potential Product Class | Potential Applications |
| Suzuki-Miyaura | Arylboronic acid | Biaryl benzophenones | Organic electronics, liquid crystals |
| Sonogashira | Terminal alkyne | Alkynyl benzophenones | Functional polymers, molecular wires |
| Buchwald-Hartwig | Amine | N-Aryl benzophenones | Pharmaceuticals, photostabilizers |
| Heck | Alkene | Styrenyl benzophenones | Polymer synthesis, fluorescent probes |
Integration with Flow Chemistry and Automated Synthesis
Traditional batch synthesis methods are increasingly being supplemented or replaced by continuous flow chemistry and automated synthesis platforms. vapourtec.comstolichem.comseqens.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. seqens.commt.comresearchgate.net
The integration of flow chemistry for the synthesis and derivatization of this compound could offer several benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous for potentially hazardous reactions or when using unstable intermediates. vapourtec.comstolichem.commt.com
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. seqens.commt.com
Facilitated Scale-up: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors. vapourtec.comseqens.com
Advanced In Silico Screening and Design
Computational methods, or in silico techniques, are becoming indispensable in modern chemical research for the discovery and design of new materials and molecules. manep.chresearchgate.netslideshare.net By simulating the properties of virtual compounds, researchers can prioritize synthetic efforts on candidates with the highest potential, saving significant time and resources. manep.chinsilico.co.kr
For this compound, in silico screening could be applied to:
Predict Physicochemical Properties: Computational models can estimate properties such as solubility, electronic structure, and photophysical characteristics of hypothetical derivatives.
Virtual Screening for Biological Activity: By docking virtual libraries of derivatives into the active sites of biological targets, it may be possible to identify potential drug candidates.
Design of Novel Materials: In silico methods can be used to design derivatives with specific properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals. slideshare.netinsilico.co.krencyclopedia.pub
Sustainable Synthesis and Circular Economy Considerations
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. ispe.orgmdpi.compfizer.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com For this compound, future research should focus on developing more sustainable synthetic routes.
Key areas for improvement include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.cominstituteofsustainabilitystudies.com
Catalysis: Employing highly efficient catalysts to minimize waste and energy consumption. pharmaceutical-technology.com This includes the use of more earth-abundant metals as alternatives to precious metals like palladium. pfizer.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.com
Circular Economy: Investigating the potential for recycling and reusing reagents and catalysts, as well as considering the end-of-life of the final products to minimize their environmental impact.
The table below outlines a comparison of traditional versus sustainable approaches for the synthesis of this compound derivatives.
| Aspect | Traditional Approach | Sustainable Approach |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Water, bio-based solvents (e.g., ethanol) mdpi.cominstituteofsustainabilitystudies.com |
| Catalysts | Stoichiometric reagents, precious metal catalysts | High-turnover catalysts, earth-abundant metal catalysts pfizer.compharmaceutical-technology.com |
| Energy | High-temperature reflux | Lower temperature reactions, microwave or flow chemistry researchgate.net |
| Waste | Significant byproduct formation, difficult to recycle | Minimal waste (high atom economy), catalyst recycling ispe.orginstituteofsustainabilitystudies.com |
Expanding Applications in Interdisciplinary Fields
The benzophenone scaffold is a privileged structure in various scientific disciplines due to its unique photochemical and biological properties. mdpi.comnih.govresearchgate.net Derivatives of this compound could find applications in a multitude of interdisciplinary fields.
Potential areas for exploration include:
Medicinal Chemistry: Benzophenone derivatives have shown a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov The introduction of different functional groups via the iodo-substituent could lead to the discovery of new therapeutic agents. nih.gov
Materials Science: The benzophenone core is used in the design of materials for organic light-emitting diodes (OLEDs), often serving as a host or an emitter. mdpi.com The ability to tune the electronic properties of this compound through cross-coupling reactions makes it an attractive candidate for developing new optoelectronic materials. mdpi.com
Polymer Chemistry: Benzophenones are well-known photoinitiators used to trigger polymerization reactions upon exposure to UV light. The specific substitution pattern of this compound could influence its efficiency and absorption characteristics as a photoinitiator.
Agrochemicals: Some benzophenone derivatives have been developed as fungicides for crop protection. nih.gov New derivatives could be screened for their potential as novel agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Iodo-4'-n-pentylbenzophenone, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Friedel-Crafts acylation : React 4-n-pentylbenzophenone with iodine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperature (0–5°C) to introduce the iodine substituent regioselectively .
- Cross-coupling : Utilize Suzuki-Miyaura coupling by substituting the iodine group with boronic acids using Pd(dppf)Cl₂ (0.05 mmol) as a catalyst in a 1,4-dioxane/water solvent system at 100°C for 3 hours .
- Optimization : Monitor reaction progress via TLC (ethyl acetate/n-hexane mobile phase) and adjust stoichiometry (1:1.5 molar ratio of substrate to boronic acid) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Characterization workflow :
- NMR spectroscopy : Confirm regiochemistry using ¹H NMR (chemical shifts for aromatic protons: δ 7.2–8.1 ppm) and ¹³C NMR (carbonyl peak at ~195 ppm) .
- IR spectroscopy : Identify the carbonyl stretch (C=O) near 1660–1680 cm⁻¹ and C-I bond vibrations at 500–600 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (expected [M+H]⁺ ~363.1 Da) via high-resolution ESI-MS .
Q. What safety protocols are critical when handling this compound?
- Safety measures :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers away from heat sources (P210) .
- Dispose of waste via certified chemical disposal services to prevent environmental contamination (P201, P202) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insight : The C-I bond’s moderate bond dissociation energy (~55 kcal/mol) facilitates oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄), enabling efficient Suzuki or Heck couplings. Steric effects from the n-pentyl chain may slow transmetallation steps, requiring elevated temperatures (80–100°C) .
Q. What solvent systems enhance regioselectivity in iodocyclization reactions involving this compound?
- Experimental design : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in iodocyclization, favoring 7-endo over 6-exo products. Additives like NaHCO₃ can mitigate acid byproducts, improving selectivity (yield >75%) .
Q. Are computational methods reliable for predicting the electronic effects of the iodine and n-pentyl groups?
- DFT studies : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict electron-withdrawing effects from iodine (σₚ⁺ ~0.18) and electron-donating effects from the n-pentyl group, altering HOMO-LUMO gaps by ~0.5 eV. Validate with experimental UV-Vis spectra (λmax ~270 nm) .
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
- Surface adsorption : Use microspectroscopic imaging (AFM or ToF-SIMS) to analyze adsorption kinetics on silica or polymer surfaces. The iodine atom increases adhesion energy (~25 kJ/mol) due to halogen bonding .
Q. What mechanistic pathways explain byproduct formation during its synthesis?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
